

Fhd-286 in Solid vs. Hematologic Tumors: A Comparative Analysis

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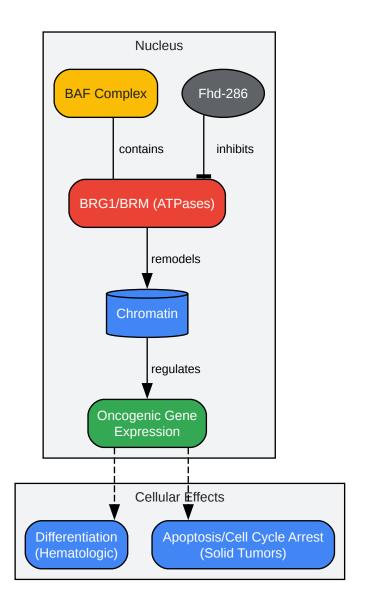
For Researchers, Scientists, and Drug Development Professionals

Fhd-286, a first-in-class, orally bioavailable, allosteric dual inhibitor of the BAF complex ATPases BRG1 (SMARCA4) and BRM (SMARCA2), has been investigated in early-phase clinical trials for both solid and hematologic malignancies. This guide provides a comparative analysis of **Fhd-286**'s performance in these distinct oncological settings, supported by available experimental data.

Mechanism of Action

Fhd-286 targets the catalytic activity of BRG1 and BRM, essential components of the BAF (mSWI/SNF) chromatin remodeling complex. By inhibiting these ATPases, **Fhd-286** modulates gene expression, leading to anti-tumor effects. In hematologic malignancies, particularly Acute Myeloid Leukemia (AML), this inhibition is designed to overcome the differentiation block characteristic of the disease, inducing myeloid differentiation. In solid tumors, the mechanism is also linked to the modulation of oncogenic gene expression programs.





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Figure 1: Simplified signaling pathway of Fhd-286's mechanism of action.

Performance in Hematologic Malignancies (AML/MDS)

Fhd-286 has been evaluated as a monotherapy in a Phase 1 clinical trial (NCT04891757) for patients with relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).



Efficacy

While the monotherapy trial did not demonstrate objective responses, it did show evidence of biologic activity.[1][2] Sixteen patients, comprising 15 with AML and one with MDS, achieved a best overall response of stable disease.[3][4] Furthermore, markers of myeloid differentiation, along with reductions in bone marrow and peripheral blasts, were observed in a subset of patients.[3][4]

Safety

The most significant treatment-related adverse event was differentiation syndrome (DS), reported in 10% of patients by investigators and adjudicated in 15% of patients by an independent committee.[1][2] Other common treatment-related adverse events were generally low-grade and included dry mouth and increased alanine aminotransferase.[2]

Performance in Solid Tumors (Metastatic Uveal Melanoma)

In the solid tumor setting, **Fhd-286** was assessed in a Phase 1 dose-escalation and expansion study (NCT04879017) in patients with metastatic uveal melanoma.[5]

Efficacy

The study showed limited but notable anti-tumor activity. Among 47 evaluable patients, there was one confirmed partial response in a patient who remained on treatment for over 16 months.[6][7] Additionally, nine patients had stable disease.[6] Despite these observations, the company has decided not to further develop **Fhd-286** as a monotherapy for this indication.[6]

Safety

The safety profile in uveal melanoma patients was considered manageable.[7] The most common treatment-related adverse events included dysgeusia, fatigue, increased AST, nausea/vomiting, dry mouth, and rash.[6]

Comparative Analysis

The following tables summarize the performance of **Fhd-286** in both indications and compare it with relevant alternative therapies.



Table 1: Fhd-286 Performance Summary

Indication	Trial ID	N	Objective Response Rate (ORR)	Best Overall Response	Key Safety Signals
Relapsed/Ref ractory AML/MDS (Monotherapy	NCT0489175 7	40	0%	Stable Disease (n=16)	Differentiation Syndrome (10-15%)
Metastatic Uveal Melanoma (Monotherapy)	NCT0487901 7	73	1.4% (1/73)	1 Partial Response, 9 Stable Disease	Dysgeusia, fatigue, increased AST

Table 2: Comparison with Alternative Therapies in

Relapsed/Refractory AML

- Therapy	Mechanism of Action	Patient Population	Objective Response Rate (CR/CRi)	Median Overall Survival (OS)
Fhd-286 (Monotherapy)	BRG1/BRM Inhibitor	R/R AML/MDS	0%	Not Reported
Venetoclax + Azacitidine	BCL-2 Inhibitor + Hypomethylating Agent	R/R AML	43%[8]	Not Reported in this meta-analysis
Gilteritinib	FLT3 Inhibitor	R/R FLT3- mutated AML	54%	9.3 months[9]

Table 3: Comparison with Alternative Therapies in Metastatic Uveal Melanoma



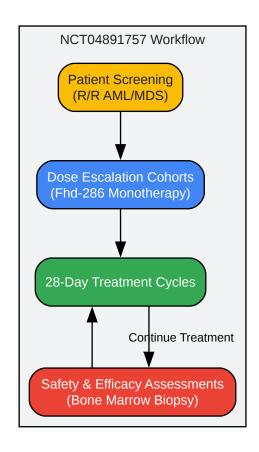
Therapy	Mechanism of Action	Patient Population	Objective Response Rate (ORR)	Median Overall Survival (OS)
Fhd-286 (Monotherapy)	BRG1/BRM Inhibitor	Previously Treated	1.4%	Not Reported
Tebentafusp	Bispecific T-cell Engager (gp100xCD3)	Previously Untreated, HLA- A*02:01+	9%	21.7 months[10] [11]
Darovasertib + Crizotinib	PKC Inhibitor + c-MET Inhibitor	First-Line	34.1%	21.1 months[12] [13]

Experimental Protocols Fhd-286 in Relapsed/Refractory AML/MDS (NCT04891757)

This was a Phase 1, multicenter, open-label, dose-escalation study.[14][15]

- Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of Fhd-286 monotherapy.
- Inclusion Criteria: Patients aged ≥16 years with a confirmed diagnosis of R/R AML or R/R
 MDS and an ECOG performance status of 0-2.[1]
- Treatment: Fhd-286 administered orally once daily in 28-day cycles at escalating doses.[1]
- Assessments: Safety and tolerability were the primary endpoints. Efficacy was evaluated based on response criteria for AML and MDS. Bone marrow biopsies and aspirates were performed at baseline and at regular intervals during treatment.





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Figure 2: High-level experimental workflow for the NCT04891757 trial.

Fhd-286 in Metastatic Uveal Melanoma (NCT04879017)

This was a Phase 1, multicenter, open-label, dose-escalation and expansion study.[5]

- Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of Fhd-286 monotherapy.
- Inclusion Criteria: Patients with metastatic uveal melanoma for whom standard therapy was not available, not tolerated, or had failed.
- Treatment: Fhd-286 administered orally on a continuous daily or intermittent schedule at escalating doses.[6]
- Assessments: Primary endpoints were adverse events and dose-limiting toxicities.
 Secondary endpoints included ORR, duration of response, and overall survival.[16]



Conclusion

Fhd-286 has demonstrated a manageable safety profile in both hematologic and solid tumors as a monotherapy. In relapsed/refractory AML/MDS, while objective responses were not observed, the induction of myeloid differentiation suggests a potential for combination therapies. In metastatic uveal melanoma, the limited single-agent activity has led to a halt in its development as a monotherapy for this indication. The future development of **Fhd-286** will likely focus on combination strategies to enhance its therapeutic potential.

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